molecular formula C19H19N3O5S3 B2629786 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325746-65-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2629786
CAS No.: 325746-65-4
M. Wt: 465.56
InChI Key: RFZZAVDBYSXVQN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a benzo[d]thiazol-2-yl group and a pyrrolidin-1-ylsulfonyl group. Benzamide derivatives are a large class of compounds that are widely studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d]thiazol-2-yl and pyrrolidin-1-ylsulfonyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including variants with a structure similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, have shown potency in cardiac electrophysiological activities. This research indicates the potential of these compounds in the development of selective class III agents for cardiac applications (Morgan et al., 1990).

Antimalarial Activity

Sulfonamides, including variants of this compound, have been explored for their antimalarial activity. These compounds, characterized by their ADMET properties and IC50 values, demonstrated promising results in vitro against malaria (Fahim & Ismael, 2021).

Anticancer Agents

Compounds structurally related to this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited significant cytotoxic activities on various cancer cell lines, indicating their potential in cancer therapy (Farah et al., 2011).

Phosphoinositide 3-kinase Inhibitors

Research on analogues of this compound as inhibitors of phosphoinositide 3-kinase (PI3K) has shown promising results. These studies provide insights into the development of potent inhibitors for PI3Kα and mTOR, important targets in cancer and other diseases (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-29(24,25)15-8-9-16-17(12-15)28-19(20-16)21-18(23)13-4-6-14(7-5-13)30(26,27)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZZAVDBYSXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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